N-(4-acetylphenyl)-4-chlorobenzenesulfonamide N-(4-acetylphenyl)-4-chlorobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 72178-38-2
VCID: VC2412459
InChI: InChI=1S/C14H12ClNO3S/c1-10(17)11-2-6-13(7-3-11)16-20(18,19)14-8-4-12(15)5-9-14/h2-9,16H,1H3
SMILES: CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C14H12ClNO3S
Molecular Weight: 309.8 g/mol

N-(4-acetylphenyl)-4-chlorobenzenesulfonamide

CAS No.: 72178-38-2

Cat. No.: VC2412459

Molecular Formula: C14H12ClNO3S

Molecular Weight: 309.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-4-chlorobenzenesulfonamide - 72178-38-2

Specification

CAS No. 72178-38-2
Molecular Formula C14H12ClNO3S
Molecular Weight 309.8 g/mol
IUPAC Name N-(4-acetylphenyl)-4-chlorobenzenesulfonamide
Standard InChI InChI=1S/C14H12ClNO3S/c1-10(17)11-2-6-13(7-3-11)16-20(18,19)14-8-4-12(15)5-9-14/h2-9,16H,1H3
Standard InChI Key GKSOCGFNKXLNAJ-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Canonical SMILES CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Introduction

Physical and Chemical Properties

N-(4-acetylphenyl)-4-chlorobenzenesulfonamide possesses distinct physical and chemical properties that define its behavior in various environments and reactions. The compound has a molecular weight of 309.8 g/mol and exhibits specific physical characteristics that are important for understanding its chemical behavior and potential applications . The presence of both hydrophobic aromatic rings and polar functional groups contributes to its unique chemical profile, influencing its solubility, reactivity, and potential interactions with other molecules.

Physicochemical Parameters

The compound demonstrates several key physicochemical properties that have been computationally determined and experimentally verified. These properties provide essential information about the compound's behavior in different environments and its potential interactions with biological systems or other chemical compounds.

PropertyValueReference
Molecular Weight309.8 g/mol
XLogP33.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Exact Mass309.0226421 Da
Topological Polar Surface Area71.6 Ų
Heavy Atom Count20
Formal Charge0
Complexity430

The compound's XLogP3 value of 3.1 indicates moderate lipophilicity, suggesting it has a significant hydrophobic character while still maintaining some water solubility due to its polar functional groups . The presence of one hydrogen bond donor and four hydrogen bond acceptors contributes to its potential for intermolecular interactions, which is particularly relevant for crystal packing arrangements and possible biological interactions . The topological polar surface area (TPSA) of 71.6 Ų further characterizes its potential for hydrogen bonding and provides insight into its potential membrane permeability if considered for pharmaceutical applications .

Molecular Structure and Crystallographic Data

The three-dimensional structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide has been determined through X-ray crystallography, revealing important details about its conformation and packing arrangements in the crystalline state. The molecule adopts a distinctive V-shaped conformation, which significantly influences its crystal packing and potential functional properties .

Conformational Features

The molecule's most notable structural characteristic is its V-shaped conformation, with the two substituted benzene rings positioned at a specific angle relative to each other. X-ray crystallographic studies have determined that the dihedral angle between the two benzene rings is 84.31(9)°, creating a nearly perpendicular arrangement between the aromatic planes . This conformation is significant because it dictates how the molecule interacts with itself in the crystal lattice and potentially how it might interact with other molecules in solution or biological environments. The nearly perpendicular arrangement of the aromatic rings also minimizes π-π stacking interactions between the rings within the same molecule, though such interactions may still occur between adjacent molecules in the crystal packing arrangement.

Crystal Packing and Intermolecular Interactions

Synthesis Methods and Reaction Pathways

The synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide has been described in scientific literature, with particular emphasis on efficient and high-yielding methodologies. One notable approach is a one-pot synthesis conducted under basic conditions, which offers several advantages over traditional multi-step procedures .

One-Pot Synthesis Under Basic Conditions

The one-pot synthesis method developed for N-(4-acetylphenyl)-4-chlorobenzenesulfonamide represents an efficient approach to obtaining this compound with excellent yields and high purity . This method involves the reaction between 4-aminoacetophenone and 4-chlorobenzenesulfonyl chloride under basic conditions, which facilitates the nucleophilic substitution reaction leading to the formation of the sulfonamide bond . The basic conditions are crucial for deprotonating the amino group of 4-aminoacetophenone, enhancing its nucleophilicity and promoting its attack on the electrophilic sulfur atom of the sulfonyl chloride.

The advantages of this synthetic approach include:

  • Excellent yields of the desired product

  • Relatively short reaction times compared to alternative methods

  • High purity of the final product, minimizing the need for extensive purification procedures

  • Simplified experimental setup due to the one-pot nature of the reaction

Structural Confirmation of the Synthesized Compound

Following synthesis, the identity and purity of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide are confirmed through various spectroscopic and analytical techniques. The chemical structure has been elucidated using complementary spectroscopic methods including:

  • ¹H-NMR spectroscopy, which provides information about the hydrogen environments in the molecule

  • FT-IR spectroscopy, which identifies characteristic functional groups such as the sulfonamide (S=O stretching bands) and acetyl (C=O stretching) moieties

  • UV-Vis spectroscopy, which offers insights into the electronic transitions associated with the aromatic systems and conjugated functionalities

These spectroscopic methods collectively confirm the successful formation of the desired compound and provide valuable structural information that complements the crystallographic data. The spectroscopic characterization, combined with the single crystal X-ray diffraction analysis, provides comprehensive evidence for the chemical identity and molecular structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide.

Comparison with Related Compounds

N-(4-acetylphenyl)-4-chlorobenzenesulfonamide belongs to a family of structurally related compounds that share common structural features but differ in specific substituents. Comparing this compound with its analogs provides valuable insights into structure-property relationships and the effects of specific functional groups on molecular conformation and crystal packing.

Structural Comparison with N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide

A close analog of the target compound is N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, which differs only in the para-substituent on the benzenesulfonyl moiety (methoxy group instead of chlorine). This compound also adopts a V-shaped conformation with a dihedral angle of 86.56(9)° between the two benzene rings, which is slightly larger than the angle observed in N-(4-acetylphenyl)-4-chlorobenzenesulfonamide (84.31(9)°) . The similarity in these dihedral angles suggests that the V-shaped conformation is a characteristic feature of this class of compounds, regardless of the specific para-substituent on the benzenesulfonyl group.

The crystal packing arrangements also show similarities, with both compounds forming hydrogen-bonded chains. In N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, N-H···O and C-H···O hydrogen bonds link the molecules into chains along the crystallographic direction . Additionally, this analog features an intramolecular C-H···O interaction that generates an S(6) ring motif, a feature that contributes to the stabilization of its molecular conformation . The presence of weak C-H···π interactions further enhances the crystal packing stability in both compounds.

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